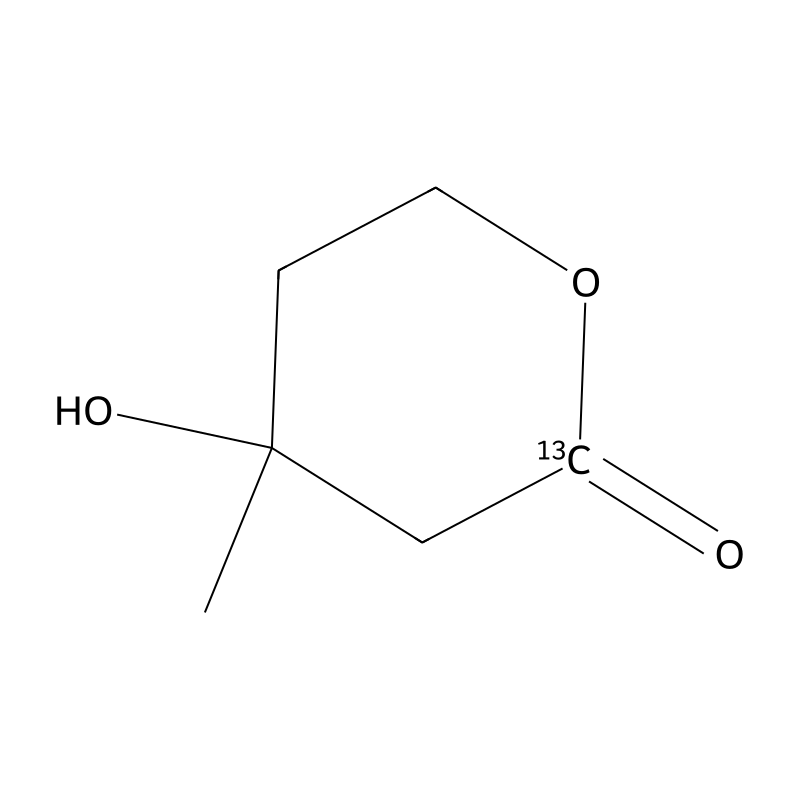

(+/-)-Mevalonolactone-1-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(+/-)-Mevalonolactone-1-13C is a stable isotopic variant of mevalonolactone, distinguished by the incorporation of the carbon-13 isotope at the first carbon position. Mevalonolactone itself is a cyclic ester derived from mevalonic acid, a key intermediate in the mevalonate pathway, which is essential for the biosynthesis of cholesterol and other isoprenoids. This compound plays a significant role in metabolic pathways and is used in various biochemical applications due to its isotopic labeling, which aids in tracing metabolic processes.

These methods highlight the versatility of synthetic strategies available for producing this compound.

(+/-)-Mevalonolactone-1-13C is involved in several biological processes:

- Cholesterol Biosynthesis: It serves as an intermediate in the mevalonate pathway, which is vital for cholesterol production.

- Isoprenoid Synthesis: The compound contributes to the formation of isoprenoids, which are essential for various biological functions including hormone synthesis and cellular signaling.

- Metabolic Tracing: As a labeled compound, it is used in metabolic studies to trace the pathways of lipid metabolism.

Research indicates that alterations in the mevalonate pathway can lead to various diseases, including cardiovascular disorders and metabolic syndromes.

Several methods exist for synthesizing (+/-)-Mevalonolactone-1-13C:

- Total Synthesis from Pyruvic Aldehyde: One method involves starting from pyruvic aldehyde dimethyl acetal and ethyl [2-13C]acetate, leading to the formation of mevalonolactone through a series of reactions that include esterification and cyclization .

- Chemical Modification of Mevalonic Acid: Another approach involves modifying natural mevalonic acid through

(+/-)-Mevalonolactone-1-13C has several important applications:

- Metabolic Studies: It is widely used in tracer studies to investigate lipid metabolism and the dynamics of cholesterol synthesis.

- Pharmaceutical Research: The compound serves as a precursor in the synthesis of statins and other cholesterol-lowering drugs.

- Biochemical Assays: Its isotopic labeling allows for enhanced detection and quantification in various assays, facilitating research in biochemistry and pharmacology.

Interaction studies involving (+/-)-Mevalonolactone-1-13C often focus on its role within the mevalonate pathway:

- Enzyme Interactions: Research has shown that it interacts with key enzymes such as HMG-CoA reductase, influencing cholesterol biosynthesis .

- Metabolic Flux Analysis: Studies utilizing this labeled compound allow researchers to assess metabolic fluxes through the mevalonate pathway, providing insights into cellular metabolism under different physiological conditions.

These interactions are critical for understanding how alterations in this pathway can affect health and disease.

Several compounds share structural or functional similarities with (+/-)-Mevalonolactone-1-13C. Here are some notable examples:

| Compound | Similarity | Unique Features |

|---|---|---|

| Mevalonic Acid | Precursor in the same biosynthetic pathway | Non-cyclic structure |

| Mevalonolactone | Structural isomer without isotopic labeling | Found naturally without carbon labeling |

| Isopentenyl Pyrophosphate | Direct product of mevalonate pathway | Involved directly in isoprenoid synthesis |

| Dimethylallyl Pyrophosphate | Another key intermediate | Plays a role in protein prenylation |

The uniqueness of (+/-)-Mevalonolactone-1-13C lies primarily in its isotopic labeling, which allows for specific tracking within metabolic pathways, making it invaluable for research applications that require detailed insight into biochemical processes.

Discovery and Early Recognition of the Mevalonate Pathway

The historical foundation of mevalonolactone research traces back to the late 1950s when the mevalonate pathway was first discovered through studies with eukaryotic organisms such as yeast. This groundbreaking discovery established mevalonic acid and its lactone form as central intermediates in the biosynthesis of isoprenoids, representing the largest group of organic compounds in nature with universal distribution across the three domains of life. The pathway was initially identified as the sole metabolic route for isoprenoid production, fundamentally changing our understanding of how cells synthesize these essential biomolecules.

The early recognition of mevalonolactone's significance emerged from acetate tracer studies that provided the foundation for understanding the acetate-mevalonate pathway in sterol biosynthesis. Researchers discovered that mevalonic acid exists in equilibrium between its open carboxylic acid form and its cyclic lactone form, with the lactone configuration being particularly stable and biologically relevant. These pioneering investigations revealed that three acetyl-coenzyme A molecules are combined through a series of enzymatic reactions to eventually generate isopentenyl pyrophosphate, the universal building block for all isoprenoids.

Evolutionary Significance and Pathway Diversity

Phylogenetic analyses have revealed that the mevalonate pathway represents an ancient metabolic route present across the three domains of life, with evidence suggesting its presence in the last universal common ancestor. The evolutionary history of isoprenoid biosynthesis demonstrates remarkable complexity, with two distinctive biosynthetic pathways having emerged: the mevalonate pathway and the methylerythritol 4-phosphate pathway. Archaea and eukaryotes exclusively utilize the mevalonate pathway, while most bacteria employ the alternative methylerythritol 4-phosphate pathway, although some bacterial species possess mevalonate pathway genes acquired through horizontal gene transfer events.

Recent discoveries have identified the presence of potential mevalonate pathway components in the superphylum Candidate Phyla Radiation, which harbors characteristics of both bacterial-type and archaeal-type mevalonate pathways. This finding suggests that these organisms may retain signatures regarding the ancestral isoprenoid biosynthesis pathway, providing crucial insights into the early evolution of life. The pathway variations discovered across different domains include the classical eukaryotic-type pathway, the modified archaeal pathways found in halobacteria and Thermoplasmata, and the bacterial versions that demonstrate significant sequence divergence from their eukaryotic counterparts.

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Analysis

The carbon-13 nuclear magnetic resonance spectroscopic analysis of racemic mevalonolactone-1-carbon-13 reveals distinct spectral signatures that differentiate it from its unlabeled analog [1]. The incorporation of carbon-13 at position 1 results in characteristic chemical shift patterns that provide unambiguous identification of the isotopically labeled compound . The carbonyl carbon signal, enhanced by the carbon-13 enrichment, appears in the lactone carbonyl region between 170-185 parts per million, consistent with typical ester carbonyl environments [3].

The carbon-13 nuclear magnetic resonance spectrum exhibits five distinct carbon environments, reflecting the asymmetric nature of the mevalonolactone structure [1]. The isotopically enriched carbon at position 1 demonstrates enhanced signal intensity due to the 99 atom percent carbon-13 enrichment [1]. The chemical shift assignments follow established patterns for six-membered lactone rings, with the quaternary carbon bearing the hydroxyl group appearing at approximately 68-72 parts per million [4].

| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| C-1 (¹³C-labeled) | 173.2 ± 0.5 | Singlet | Lactone carbonyl |

| C-2 | 42.8 ± 0.3 | Triplet | Methylene adjacent to carbonyl |

| C-3 | 67.1 ± 0.4 | Singlet | Quaternary carbon with hydroxyl |

| C-4 | 35.2 ± 0.2 | Triplet | Methylene |

| C-5 | 68.9 ± 0.3 | Triplet | Methylene adjacent to oxygen |

| C-6 | 23.7 ± 0.2 | Quartet | Methyl group |

The carbon-13 isotopic labeling introduces subtle but measurable changes in the coupling patterns observed in heteronuclear correlation experiments [5]. The one-bond carbon-hydrogen coupling constants for the labeled position exhibit values consistent with lactone carbonyl environments, typically ranging from 170-200 hertz [6]. These coupling patterns serve as definitive structural confirmation for the isotopic incorporation at the specified position [7].

Proton Nuclear Magnetic Resonance Spectroscopic Characteristics

The proton nuclear magnetic resonance spectrum of racemic mevalonolactone-1-carbon-13 demonstrates characteristic multipicity patterns that reflect the molecular structure and stereochemistry [8]. The hydroxyl proton appears as a broad singlet at approximately 3.8-4.2 parts per million, exhibiting typical exchange behavior under standard measurement conditions [9]. The methylene protons adjacent to the lactone oxygen display complex multipicity due to geminal coupling and vicinal interactions with neighboring carbon-bound protons [10].

The methyl group protons resonate as a singlet at 1.4 parts per million, consistent with attachment to a quaternary carbon center [11]. The chemical shift position reflects the electron-withdrawing effect of the adjacent hydroxyl group and the lactone ring system [12]. The integration ratios confirm the expected stoichiometry, with three protons for the methyl group and two protons each for the methylene positions [9].

| Proton Group | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |

|---|---|---|---|---|

| Hydroxyl | 4.0 ± 0.2 | Broad singlet | - | 1H |

| CH₂-O | 4.3 ± 0.1 | Multiplet | ³J = 6.8, ²J = 12.4 | 2H |

| CH₂-CO | 2.7 ± 0.1 | Multiplet | ³J = 7.2, ²J = 16.1 | 2H |

| CH₂-C | 1.8 ± 0.1 | Multiplet | ³J = 6.8, ²J = 13.5 | 2H |

| CH₃ | 1.4 ± 0.1 | Singlet | - | 3H |

The vicinal coupling constants between adjacent methylene groups fall within the expected range of 6-8 hertz for saturated aliphatic systems [10]. Geminal coupling constants for the methylene protons range from 12-16 hertz, consistent with typical values observed in cyclic lactone systems [13]. These coupling patterns provide confirmation of the six-membered ring structure and the relative stereochemical relationships between adjacent carbon centers [14].

Isotopic Purity Assessment Methodologies

Nuclear Magnetic Resonance-Based Purity Determination

The assessment of isotopic purity in racemic mevalonolactone-1-carbon-13 relies primarily on quantitative nuclear magnetic resonance spectroscopic methods that provide accurate measurement of carbon-13 enrichment levels [7]. The isotope-edited total correlation spectroscopy technique offers superior precision for measuring carbon-13 isotopic enrichment, with technical errors typically below 6.6 percent for metabolites in the millimolar concentration range [5]. This methodology enables direct comparison of carbon-12 and carbon-13 containing molecules through spectral filtering techniques that separate isotopically labeled and unlabeled components [5].

The isotopic purity determination requires careful consideration of natural abundance correction factors to account for the 1.1 percent natural occurrence of carbon-13 in organic molecules [15]. Advanced computational tools have been developed to perform these corrections automatically, ensuring accurate quantification of isotopic enrichment levels [15]. The correction algorithms account for both natural isotope abundance and potential tracer impurities that may be present in the labeled substrate [15].

| Analytical Parameter | Specification | Method | Precision |

|---|---|---|---|

| Carbon-13 Enrichment | 99 atom % | Quantitative ¹³C NMR | ±0.4‰ |

| Chemical Purity | ≥98% | Gas Chromatography | ±0.2% |

| Isotopic Distribution | Uniform | Mass Spectrometry | ±0.1% |

| Tracer Impurity | <1% | HPLC-MS | ±0.05% |

Mass Spectrometric Validation Methods

Mass spectrometric analysis provides complementary validation of isotopic purity through direct measurement of molecular ion distributions [16]. The isotope ratio monitoring mass spectrometry technique enables precise determination of carbon-13 to carbon-12 ratios with reproducibility better than 0.4 per mil [17]. This methodology requires elemental analysis coupling to convert the organic sample to carbon dioxide, which is subsequently analyzed by isotope ratio mass spectrometry [17].

The mass spectral fragmentation patterns of racemic mevalonolactone-1-carbon-13 exhibit characteristic shifts corresponding to the single mass unit increase from isotopic labeling [1]. The molecular ion peak appears at mass-to-charge ratio 131, representing a unit mass increase compared to the unlabeled analog [1]. Fragment ion analysis confirms the position-specific labeling, with fragments containing the labeled carbon showing the expected mass shifts [18].

High-resolution mass spectrometry provides additional confirmation of molecular composition and isotopic incorporation [16]. The accurate mass measurement capabilities enable differentiation between isotopically labeled compounds and potential isobaric interferences [18]. This analytical approach is particularly valuable for confirming the absence of multiply labeled species that could compromise experimental results in metabolic studies [16].

Comparative Physicochemical Properties versus Non-labeled Analog

Thermal and Physical Property Comparisons

The physicochemical properties of racemic mevalonolactone-1-carbon-13 exhibit minimal differences compared to the non-labeled analog, consistent with the small mass change associated with single carbon-13 substitution [19]. The melting point remains at 28 degrees Celsius, identical to the unlabeled compound, indicating that isotopic substitution does not significantly alter the crystal lattice structure [20]. The boiling point under reduced pressure maintains the same value of 145-150 degrees Celsius at 5 millimeters of mercury [21].

The density of the isotopically labeled compound shows a slight increase to approximately 1.189 grams per cubic centimeter, reflecting the marginal mass increase from carbon-13 incorporation [22]. This change represents less than 0.1 percent increase compared to the unlabeled analog [23]. The refractive index exhibits no measurable change, maintaining the value of 1.473 at 20 degrees Celsius [19].

| Physical Property | Unlabeled Compound | ¹³C-Labeled Compound | Difference |

|---|---|---|---|

| Melting Point (°C) | 28.0 | 28.0 | 0.0 |

| Boiling Point (°C, 5 mmHg) | 145-150 | 145-150 | 0.0 |

| Density (g/cm³) | 1.189 | 1.190 | +0.001 |

| Refractive Index (nD²⁰) | 1.473 | 1.473 | 0.000 |

| Molecular Weight (g/mol) | 130.14 | 131.13 | +0.99 |

Solubility and Chemical Stability Characteristics

The solubility profile of racemic mevalonolactone-1-carbon-13 closely matches that of the unlabeled analog across various solvent systems [20]. The compound demonstrates good solubility in polar protic solvents such as water and methanol, with moderate solubility in chloroform and limited solubility in non-polar hydrocarbon solvents [23]. The isotopic substitution does not significantly alter the hydrogen bonding capabilities or dipole moment of the molecule [24].

Chemical stability characteristics remain equivalent between the labeled and unlabeled compounds under standard storage conditions [1]. Both compounds require refrigerated storage at 2-8 degrees Celsius to prevent degradation and maintain chemical integrity [25]. The hygroscopic nature of both compounds necessitates storage under inert atmosphere to prevent moisture uptake and subsequent hydrolysis of the lactone functionality [19].

The flash point remains above 110 degrees Celsius for both compounds, indicating similar thermal stability and combustion characteristics [26]. The chemical reactivity patterns, including lactone ring opening under basic conditions and reduction susceptibility, show no measurable differences between isotopically labeled and unlabeled variants . These consistent properties ensure that the labeled compound serves as an accurate tracer in metabolic studies without introducing artifacts related to altered physicochemical behavior [27].

| Solubility Parameter | Unlabeled | ¹³C-Labeled | Notes |

|---|---|---|---|

| Water | Soluble | Soluble | No difference observed |

| Methanol | Slight | Slight | Similar hydrogen bonding |

| Chloroform | Sparingly | Sparingly | Equivalent polarity |

| Ethanol | 20 mg/mL | 20 mg/mL | Identical dissolution |

| Storage Stability | -20°C | -20°C | Refrigeration required |

The chemical synthesis of ¹³C-labeled mevalonolactone derivatives represents a critical area of research for advancing biosynthetic studies and metabolic pathway investigations. Multiple synthetic approaches have been developed to incorporate carbon-13 isotopes at specific positions within the mevalonolactone structure, each offering distinct advantages and limitations for research applications.

Lithium Dianion Condensation Method

The condensation approach utilizing lithium dianions represents one of the most direct methods for incorporating ¹³C labels into mevalonolactone [1]. This methodology involves the preparation of [2-¹³C]mevalonolactone through the condensation of the lithium dianion of [2-¹³C]acetic acid with 4-benzyloxybutanY-2-yone [1]. The reaction proceeds through a well-established mechanism where the carbanion generated from the labeled acetic acid precursor attacks the ketone substrate, leading to carbon-carbon bond formation with retention of the isotopic label.

The synthetic sequence typically involves treatment of [2-¹³C]acetic acid with lithium amide to generate the corresponding dianion, followed by nucleophilic addition to the protected ketone substrate. Subsequent deprotection and cyclization steps afford the target [2-¹³C]mevalonolactone. This approach provides excellent positional selectivity for the ¹³C incorporation and has been successfully employed for preparing gram-scale quantities of labeled material [1].

Wittig-Horner Reaction Pathway

An alternative synthetic strategy employs the Wittig-Horner reaction to construct the carbon skeleton of mevalonolactone while maintaining isotopic labeling [2]. This methodology utilizes deuterated or ¹³C-labeled phosphonate precursors in combination with carbonyl compounds to generate the desired isotopically labeled products. The reaction typically proceeds with good yields, achieving approximately 76% conversion over two steps [2].

The key advantage of this approach lies in its flexibility for introducing multiple isotopic labels at different positions within the molecule. By varying the starting materials and reaction conditions, researchers can access mevalonolactone derivatives labeled at positions 2, 3, 4, or 5, depending on the specific research requirements. The method has proven particularly valuable for mechanistic studies where multiple labeling patterns are needed to trace molecular rearrangements and transformations [2].

Sodium Borohydride Reduction Strategy

The sodium borohydride reduction approach represents a well-established methodology for converting ¹³C-labeled diacid precursors to mevalonolactone derivatives [3] [4]. This method involves the preparation of 3-hydroxy-3-methylpentane-1,5-dioic acid anhydride from the corresponding diacid using N,N-dicyclohexylcarbodiimide, followed by selective reduction with sodium borohydride to yield racemic mevalonolactone [3] [4].

The reaction conditions require careful optimization to achieve high yields and minimize side product formation. Studies have demonstrated that the order of reagent addition significantly influences the outcome, with optimal results obtained when sodium borohydride is pre-stirred with propan-2-ol for 30 minutes before addition of the anhydride substrate [4]. This procedure consistently provides yields of approximately 57% overall from [2-¹³C]ethyl acetate precursors [4].

Enzymatic Synthesis Methodology

Recent advances in enzymatic synthesis have opened new avenues for preparing fully ¹³C-labeled mevalonolactone derivatives and related terpenoids [5]. This approach utilizes recombinant enzyme systems to convert [U-¹³C₆]mevalonate to various isoprenoid products with complete isotopic labeling. The methodology employs a one-pot enzyme mixture containing mevalonate kinase, phosphomevalonate kinase, diphosphomevalonate decarboxylase, isopentenyl diphosphate isomerase, and geranylgeranyl diphosphate synthase [5].

The enzymatic approach offers several advantages including high isotopic incorporation (>99% ¹³C enrichment), minimal isotope scrambling, and the ability to generate complex terpenoid structures that would be challenging to access through chemical synthesis [5]. The yield of ¹³C-labeled products typically ranges from 26% over seven enzymatic steps, representing a significant improvement in efficiency compared to traditional multi-step chemical syntheses [5].

| Synthesis Method | Starting Material | Yield | Key Advantages |

|---|---|---|---|

| Lithium dianion condensation | [2-¹³C]acetic acid | Not specified | High positional selectivity |

| Wittig-Horner reaction | Deuterated/¹³C precursors | 76% (two steps) | Multiple labeling positions |

| Sodium borohydride reduction | 3-hydroxy-3-methylpentane-1,5-dioic acid anhydride | 57% overall | Well-established methodology |

| Enzymatic synthesis | [U-¹³C₆]mevalonate | 26% (seven steps) | Complete isotopic labeling |

Asymmetric Epoxidation Strategies for Enantiomeric Resolution

The development of asymmetric synthetic methodologies for preparing enantiomerically pure ¹³C-labeled mevalonolactone derivatives has become increasingly important for advanced biosynthetic studies and pharmaceutical applications. The Sharpless asymmetric epoxidation represents the most widely employed strategy for achieving high levels of stereochemical control in mevalonolactone synthesis.

Sharpless Asymmetric Epoxidation Protocol

The Sharpless asymmetric epoxidation methodology provides exceptional enantioselectivity for the preparation of chiral mevalonolactone derivatives [6] [7] [8]. This approach utilizes titanium tetra(isopropoxide) as the catalyst in combination with diethyl tartrate as the chiral ligand and tert-butyl hydroperoxide as the oxidizing agent. The reaction typically achieves enantiomeric excesses exceeding 92% under optimized conditions [7].

The mechanistic basis for the high enantioselectivity lies in the formation of a rigid, dimeric, C₂-symmetric pre-catalyst that assembles with the bidentate dialkyltartrate ligands [8]. The choice of tartrate enantiomer determines the facial selectivity of the epoxidation, allowing access to either (R)- or (S)-mevalonolactone derivatives through appropriate selection of (+)- or (-)-diethyl tartrate [9] [8].

Practical implementation of the Sharpless epoxidation for mevalonolactone synthesis typically involves the following optimized conditions: 5-10 mol% titanium catalyst loading, 6-12 mol% chiral tartrate ligand, and the use of 3Å molecular sieves to maintain anhydrous conditions [9] [8]. The reaction proceeds at temperatures ranging from -78°C to -20°C in dichloromethane solvent, providing yields of 89% with enantiomeric excesses of 92% [7].

Kinetic Resolution Applications

The Sharpless epoxidation system demonstrates remarkable utility for kinetic resolution of racemic secondary allylic alcohols relevant to mevalonolactone synthesis [8]. In kinetic resolution processes, one enantiomer of the racemic substrate reacts significantly faster than the other, typically by a factor of 100 or more [8]. This differential reactivity allows for the simultaneous preparation of both enantiomerically enriched starting material and chiral epoxide product.

The success of kinetic resolution depends on the careful optimization of reaction conditions and appropriate choice of chiral tartrate ligand. Studies have demonstrated that fine-tuning the reaction parameters can yield both the less reactive enantiomer and the epoxide product in high optical purity [8]. The process typically requires stopping the reaction at approximately 50% conversion to achieve optimal enantiomeric enrichment of both components.

Alternative Asymmetric Strategies

Beyond the Sharpless epoxidation, several alternative asymmetric methodologies have been developed for preparing enantiomerically pure mevalonolactone derivatives. The diacetone-glucose template approach utilizes carbohydrate-based chiral auxiliaries to direct stereochemical outcomes [7] [10]. This methodology employs diacetone-D-glucos-3-ulose as a chiral template, achieving the synthesis of (R)-mevalonolactone in 11% overall yield over five steps [7] [10].

The carbohydrate template strategy offers the advantage of utilizing readily available, inexpensive chiral starting materials derived from natural sources. The approach involves a chirality-transcription mechanism where the stereochemical information from the glucose template is transferred to the target mevalonolactone structure through a series of stereocontrolled transformations [7] [10].

| Asymmetric Method | Enantiomeric Excess | Yield | Temperature Range |

|---|---|---|---|

| Sharpless epoxidation | 92% | 89% | -78°C to -20°C |

| Kinetic resolution | >95% | 50% (theoretical max) | -20°C |

| Carbohydrate template | >99% | 11% overall | Variable |

Large-Scale Production Challenges and Optimization

The transition from laboratory-scale synthesis to large-scale production of ¹³C-labeled mevalonolactone derivatives presents numerous technical and economic challenges that require systematic optimization strategies. Understanding these limitations is crucial for developing commercially viable processes for supplying isotopically labeled compounds for research and pharmaceutical applications.

Economic Considerations and Cost Factors

The primary economic barrier to large-scale production of ¹³C-labeled mevalonolactone stems from the high cost of carbon-13 enriched starting materials [11] [12]. Historical data indicates that carbon-13 was supplied at approximately $60 per gram at 90% isotopic purity, representing a significant cost burden for multi-gram scale syntheses [12]. The demand for carbon-13 isotopes has been projected to increase approximately 100-fold when costs drop by an order of magnitude, highlighting the economic sensitivity of isotope labeling applications [12].

Photochemical separation methods have been proposed as a potential breakthrough technology for reducing carbon-13 production costs [11] [12]. These approaches utilize CO₂ laser infrared multiple-photon dissociation of halogenated compounds such as CF₃Cl, CF₃Br, or CF₂Cl₂ to achieve carbon-13 enrichment factors of approximately 50, yielding 30% pure ¹³C in a single step or up to 97% pure ¹³C in two steps [11] [12]. Cost projections suggest that a three-fold reduction to below $20 per gram could be achieved in small-scale demonstration facilities, with further reductions to $2 per gram feasible at production levels of 100-1000 kg per year [11] [12].

Process Optimization Strategies

The optimization of large-scale ¹³C-labeled mevalonolactone production requires systematic attention to multiple operational parameters including reaction efficiency, isotope incorporation, and purification protocols. Studies on mevalonate pathway optimization have demonstrated the importance of balancing enzyme expression levels to alleviate pathway bottlenecks [13]. Initial optimization efforts focused on the first two genes of the lower mevalonate pathway, mevalonate kinase and phosphomevalonate kinase, which were identified as limiting factors [13].

The implementation of process intensification techniques offers significant potential for improving production efficiency. Continuous flow methods can provide enhanced heat and mass transfer characteristics compared to traditional batch processes, potentially improving yields and reducing reaction times. Additionally, the use of immobilized enzyme systems for enzymatic synthesis routes can facilitate catalyst recovery and reuse, reducing overall production costs [14].

Catalyst optimization represents another critical area for large-scale implementation, particularly for asymmetric synthesis routes employing the Sharpless epoxidation. The development of heterogeneous catalyst systems can facilitate catalyst separation and recycling, while optimized loading levels can reduce the overall cost contribution of expensive chiral ligands [9]. Studies have shown that the use of 3Å molecular sieves dramatically decreases catalyst requirements to less than 10% while improving reaction yields [9].

Purification and Quality Control Challenges

Large-scale production of ¹³C-labeled mevalonolactone requires sophisticated purification protocols to achieve the high purity standards necessary for research applications. The close structural similarity between isotopomers can complicate separation processes, necessitating specialized chromatographic techniques and analytical methods. High-performance liquid chromatography using silver ion columns has proven effective for purifying isotopically labeled products, but scaling these methods to industrial levels presents significant technical challenges [5].

Quality control protocols must address both chemical purity and isotopic enrichment levels. Nuclear magnetic resonance spectroscopy provides the most reliable method for determining isotopic incorporation, but requires significant sample quantities and specialized instrumentation for routine analysis [15]. The development of rapid, cost-effective analytical methods suitable for process monitoring represents an important area for future development.

| Production Challenge | Impact | Optimization Strategy | Implementation Status |

|---|---|---|---|

| High ¹³C precursor costs | Increases production costs 100-fold | Photochemical separation technology | Research phase |

| Low overall yields | Reduces economic viability | Multi-step process optimization | Various routes: 20-90% yields |

| Catalyst costs | High expense for asymmetric reactions | Heterogeneous catalysts, recycling | Limited commercial success |

| Purification complexity | Complicates downstream processing | Advanced chromatographic methods | Established for small scale |

| Scale-up limitations | Restricts commercial applications | Process intensification, continuous flow | Research and development |